molecular formula C10H10F2O3 B13525137 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one

1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one

Cat. No.: B13525137
M. Wt: 216.18 g/mol
InChI Key: UCGNBJCJONLCIH-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a dimethoxyphenyl group and two fluorine atoms attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2,3-dimethoxybenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution, followed by the addition of difluoroacetic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation and other substitution reactions can occur at the aromatic ring or the ethanone moiety.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurodegenerative diseases like Parkinson’s disease . The compound’s structure allows it to bind to specific sites on the enzyme, thereby inhibiting its activity and modulating neurotransmitter levels.

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both methoxy and difluoro groups, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C10H10F2O3/c1-14-7-5-3-4-6(9(7)15-2)8(13)10(11)12/h3-5,10H,1-2H3

InChI Key

UCGNBJCJONLCIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C(F)F

Origin of Product

United States

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